Ferrocene,(aminomethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

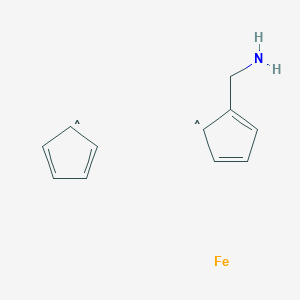

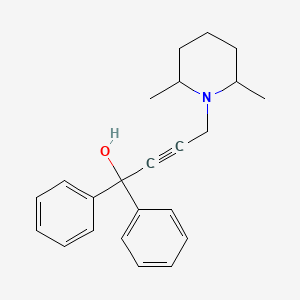

Ferrocene, (aminomethyl)- is a compound that belongs to the family of organometallic compounds. It is a derivative of ferrocene, which is a compound that contains two cyclopentadienyl rings that are bonded to an iron atom. Ferrocene, (aminomethyl)- has been studied extensively due to its unique properties, which make it useful in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis of New Compounds : (Aminomethyl)ferrocene is used as a precursor for Schiff base chemistry, leading to the synthesis of new ferrocene-containing compounds with potential applications in various fields (Ossola et al., 2003).

Medicinal Chemistry : Ferrocenyl compounds, including those based on (aminomethyl)ferrocene, have shown biological and medical effects against diseases like cancer and malaria. Ferrocene's stable, nontoxic nature and good redox properties make it a valuable component in bioorganometallic chemistry (Fouda et al., 2007).

Electronic Communication in Derivatives : (Aminomethyl)ferrocene derivatives demonstrate unique properties based on electronic communication between the amino group of the ligand and the Fe center, which is crucial for various electronic and photonic applications (Osakada et al., 2006).

Electrochemical Investigations : Aminoferrocene, derived from (aminomethyl)ferrocene, serves as an electroactive indicator in studying carbodiimide coupling reactions, with applications in biosensing and surface chemistry (Booth et al., 2015).

Catalysis and Material Science : Ferrocene-based peptides/amides find applications in various fields, including catalysis, nonlinear optics, polymer science, and electrochemistry. The electroactive core of ferrocene plays a critical role in these applications (Lal et al., 2011).

Superparamagnetic and Fluorescent Materials : Ferrocenylphosphazenes, including those synthesized from (aminomethyl)ferrocene, have been used to create superparamagnetic, electrochemical, and fluorescent microspheres with potential applications in catalysis, bio-assays, and electronic devices (Ali et al., 2017).

Cancer Research : Ferrocene-based compounds, including derivatives of (aminomethyl)ferrocene, are actively studied for their anticancer activities, demonstrating significant potential in medicinal applications (Ornelas, 2011).

Propiedades

InChI |

InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQEPSSJGFPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene,(aminomethyl)- | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-1-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone](/img/no-structure.png)

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1180289.png)